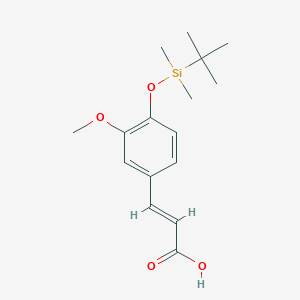(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid
CAS No.:
Cat. No.: VC17975773
Molecular Formula: C16H24O4Si
Molecular Weight: 308.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24O4Si |
|---|---|
| Molecular Weight | 308.44 g/mol |
| IUPAC Name | (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H24O4Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-15(17)18)11-14(13)19-4/h7-11H,1-6H3,(H,17,18)/b10-8+ |
| Standard InChI Key | XXEMXNGBPJDMTN-CSKARUKUSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by an (E)-configured double bond between the α- and β-carbons of the acrylic acid moiety. The aromatic ring contains two oxygen-based substituents:
-
A 3-methoxy group (-OCH₃) at the meta position.
-
A 4-(tert-butyldimethylsilyl)oxy group (-OSi(CH₃)₂C(CH₃)₃) at the para position.
The TBS group acts as a protective moiety for the phenolic hydroxyl, enhancing the compound’s stability during synthetic transformations .
Molecular Formula and Weight
-
Molecular Formula: C₁₇H₂₄O₅Si
-
Molecular Weight: 336.46 g/mol (calculated from isotopic composition).
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of this compound typically involves a multi-step sequence:
Protection of the Phenolic Hydroxyl
-
Starting Material: 3-Methoxy-4-hydroxyphenylacrylic acid.
-
Silylation: Reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., 4-methylmorpholine or diisopropylethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
-
Purification: Column chromatography on silica gel using gradients of ethyl acetate in heptane .
Characterization of Intermediate
Spectroscopic Data (Inferred from Analogs)
| Technique | Key Signals |
|---|---|
| ¹H NMR | - TBS methyl groups: δ 0.1–0.2 ppm (singlet). |
| (400 MHz, CDCl₃) | - Aromatic protons: δ 6.5–7.5 ppm (multiplet). |
| - Acrylic protons: δ 6.3 ppm (d, J = 16 Hz, α-H), δ 7.6 ppm (d, J = 16 Hz, β-H). | |
| ¹³C NMR | - Carboxylic acid carbon: δ 170–175 ppm. |
| - Aromatic carbons: δ 110–160 ppm. | |
| IR | - C=O stretch: ~1700 cm⁻¹. |
| - Si-O-C stretch: ~1100 cm⁻¹. |
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
High solubility in polar aprotic solvents (e.g., DCM, THF, ethyl acetate).
-
Low solubility in water due to the hydrophobic TBS group.
-
-
Stability:
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The TBS group in this compound enables selective functionalization of the aromatic ring in multi-step syntheses. For example:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-position .
-
Deprotection Strategies: Acidic cleavage (e.g., using HCl or TBAF) to regenerate the phenolic hydroxyl for further derivatization .
Biological Relevance
While direct pharmacological data is unavailable, structurally related acrylic acids exhibit:
-
Anticancer Activity: Inhibition of histone deacetylases (HDACs) .
-
Antioxidant Properties: Scavenging of reactive oxygen species (ROS) due to the phenolic scaffold .
Comparative Analysis with Structural Analogs
(2E)-3-[4-(Heptyloxy)-3-methoxyphenyl]acrylic Acid
-
Key Difference: Replacement of TBS with a heptyloxy group.
-
Impact:
(E)-3-(4-Hydroxyphenyl)acrylic Acid
-
Key Difference: Absence of TBS and methoxy groups.
-
Impact:
Research Gaps and Future Directions
-
Experimental Validation: Direct characterization (e.g., X-ray crystallography, LC-MS) of the title compound is needed.
-
Biological Screening: Evaluation of anticancer, antimicrobial, and anti-inflammatory activities.
-
Process Optimization: Development of greener synthetic routes (e.g., catalytic silylation).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume